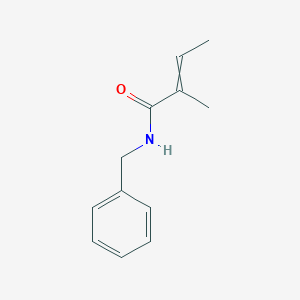![molecular formula C15H15NO4 B14419631 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene CAS No. 85013-53-2](/img/structure/B14419631.png)
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene is an organic compound that features a benzene ring substituted with an ethoxy group, a phenylmethoxy group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene typically involves electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, where each functional group is introduced sequentially under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the benzene ring
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and electrophiles for substitution reactions. Conditions such as acidic or basic environments, temperature control, and the presence of catalysts are crucial for these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group, for example, can participate in redox reactions, while the ethoxy and phenylmethoxy groups can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1-[Ethoxy(phenyl)methoxy]-3-nitrobenzene include:
- 1-[Methoxy(phenyl)methoxy]-3-nitrobenzene
- 1-[Ethoxy(phenyl)methoxy]-4-nitrobenzene
- 1-[Ethoxy(phenyl)methoxy]-2-nitrobenzene
Uniqueness
The presence of both ethoxy and phenylmethoxy groups, along with the nitro group, provides a distinct set of properties that can be leveraged in various chemical and industrial processes .
Eigenschaften
CAS-Nummer |
85013-53-2 |
|---|---|
Molekularformel |
C15H15NO4 |
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
1-[ethoxy(phenyl)methoxy]-3-nitrobenzene |
InChI |
InChI=1S/C15H15NO4/c1-2-19-15(12-7-4-3-5-8-12)20-14-10-6-9-13(11-14)16(17)18/h3-11,15H,2H2,1H3 |
InChI-Schlüssel |
SVESXJLQJBPNHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=CC=CC=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


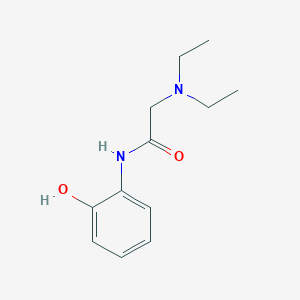
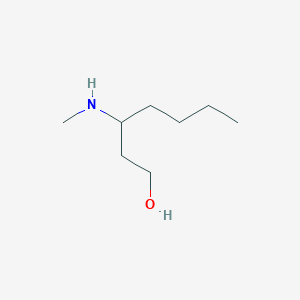
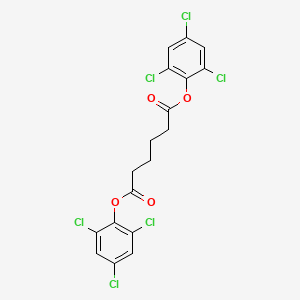
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
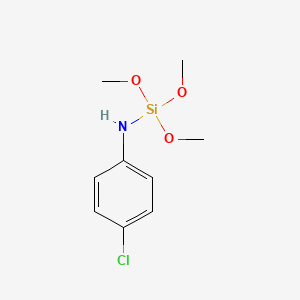
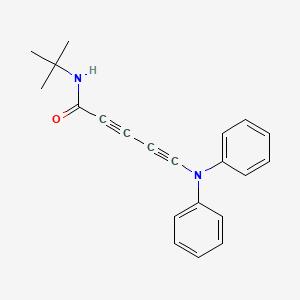
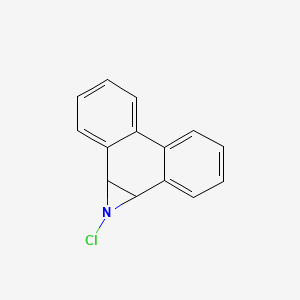

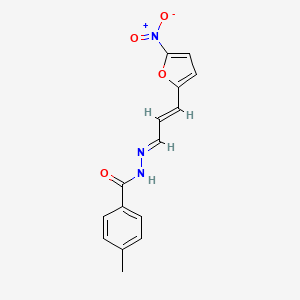

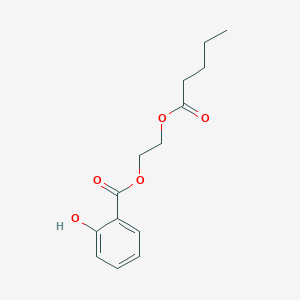
![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(methoxymethyl)phenyl]carbamate](/img/structure/B14419625.png)

